N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine
Overview
Description
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the nitrogen atom of glycine, with additional methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and phenylsulfonyl chloride.
Formation of Intermediate: The 3,4-dimethoxyaniline reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)amine.
Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the compound in high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)alanine: Similar structure but with an alanine backbone instead of glycine.
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)serine: Contains a serine backbone, adding a hydroxyl group to the structure.
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)valine: Features a valine backbone, introducing a branched alkyl chain.
Uniqueness: N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-14-9-8-12(10-15(14)23-2)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPGDMPLCLMLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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